![molecular formula C12H17FN2O B7472771 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea, also known as FMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMU belongs to the class of urea derivatives and is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In diabetes research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to improve glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK). In Alzheimer's disease research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to reduce the accumulation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of the disease.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea varies depending on the disease being studied. In cancer research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea induces apoptosis by activating the caspase pathway and blocking the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In diabetes research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea activates AMPK, which is a key regulator of glucose and lipid metabolism. In Alzheimer's disease research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea reduces the accumulation of Aβ plaques by inhibiting the activity of β-secretase, which is involved in the production of Aβ.
Biochemical and Physiological Effects:
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In diabetes research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to improve mitochondrial function and reduce oxidative stress. In Alzheimer's disease research, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. Another advantage is that it has been shown to have potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Another limitation is that its efficacy and safety in humans have not been established, and more preclinical and clinical studies are needed.
Future Directions
There are several future directions for 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea research. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its efficacy and safety in animal models and humans. Additionally, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea can be modified to improve its pharmacokinetic properties and selectivity for specific molecular targets. Finally, 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea can be used as a lead compound for the development of novel therapeutics for various diseases.
Synthesis Methods
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea can be synthesized by reacting 4-fluorobenzylamine with isobutyl isocyanate in the presence of a catalyst such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by recrystallization. The purity of the synthesized 1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea can be confirmed by using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-9(2)14-12(16)15(3)8-10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQGHLJHTQJMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
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